去铁酮水杨酰酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

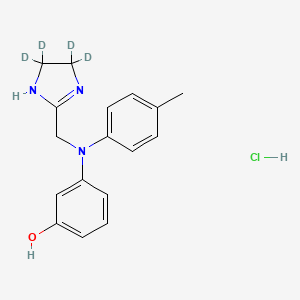

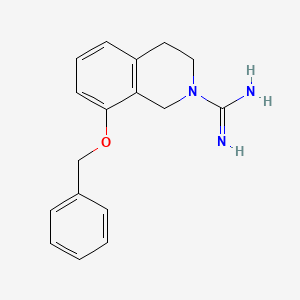

Deferasirox Salicyloyl Ester is a derivative of Deferasirox, an oral iron chelator primarily used to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias . Deferasirox Salicyloyl Ester is utilized in analytical method development, method validation, and quality control applications for the commercial production of Deferasirox .

科学研究应用

Deferasirox Salicyloyl Ester has a wide range of scientific research applications, including:

Chemistry: Used in analytical method development and validation for the quality control of Deferasirox.

Medicine: Utilized in the treatment of chronic iron overload in patients with conditions like beta-thalassemia.

Industry: Employed in the commercial production of Deferasirox and its formulations.

作用机制

Target of Action

Deferasirox Salicyloyl Ester primarily targets iron (Fe3+) . Iron is essential for cell replication, metabolism, and growth . Deferasirox is a tridentate ligand, with high affinity and specificity for iron .

Mode of Action

Deferasirox works by binding to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of deferasirox are capable of binding to one atom of iron . This interaction forms a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by Deferasirox is the iron metabolic pathway. By chelating iron, Deferasirox disrupts the normal iron metabolic processes, leading to a decrease in the serum concentration of iron . This can have downstream effects on various cellular processes that rely on iron, such as DNA synthesis and electron transport.

Pharmacokinetics

Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The main pathway of Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of Deferasirox’s action is a decrease in the body’s iron levels. This can be beneficial in conditions characterized by iron overload, such as thalassemia and other iron-loading anemias . In addition, Deferasirox has been shown to have antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells .

Action Environment

The action, efficacy, and stability of Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of Deferasirox can be affected by the presence of food in the stomach at the time of administration . Additionally, factors such as the patient’s age, renal function, and liver function can also influence the pharmacokinetics and pharmacodynamics of Deferasirox .

生化分析

Biochemical Properties

Deferasirox Salicyloyl Ester interacts with iron (Fe3+) in a 2:1 ratio, forming a stable complex . This interaction is facilitated by its tridentate ligand structure, which has a high affinity and specificity for iron . The active form of Deferasirox Salicyloyl Ester is highly lipophilic and is bound almost exclusively to serum albumin .

Cellular Effects

Deferasirox Salicyloyl Ester has been shown to inhibit the proliferation of pancreatic cancer cells in vitro and in vivo . It influences cell function by arresting the cell cycle in the S phase and inducing apoptosis at higher concentrations .

Molecular Mechanism

The mechanism of action of Deferasirox Salicyloyl Ester involves binding to iron (Fe3+) in a 2:1 ratio . This binding forms a stable complex that is eliminated via the kidneys . This mechanism allows Deferasirox Salicyloyl Ester to selectively chelate iron, reducing iron levels in iron-overloaded patients .

Temporal Effects in Laboratory Settings

The effects of Deferasirox Salicyloyl Ester over time in laboratory settings have been observed in studies involving patients with iron overload . Despite being administered at different dosages, the long-term safety profile of Deferasirox Salicyloyl Ester was not different between formulations .

Metabolic Pathways

The main metabolic pathway of Deferasirox Salicyloyl Ester is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .

Transport and Distribution

Deferasirox Salicyloyl Ester is distributed within the body bound almost exclusively to serum albumin . The majority (84%) of Deferasirox Salicyloyl Ester and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Deferasirox involves a two-step synthetic sequence starting from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid . The first step involves the condensation of salicyloyl chloride (formed in situ from salicylic acid and thionyl chloride) with salicylamide under dehydrating reaction conditions, resulting in the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one . This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to obtain Deferasirox .

Industrial Production Methods

The industrial production of Deferasirox involves the preparation of its metal salt intermediate, which ensures ease of operations and better quality of the final product . The process is robust and commercially viable, enabling the production of Deferasirox with high purity and quality .

化学反应分析

Types of Reactions

Deferasirox Salicyloyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

相似化合物的比较

Similar Compounds

Deferiprone: Another oral iron chelator used to treat iron overload.

Deferoxamine: An injectable iron chelator used for the same purpose.

Uniqueness

Deferasirox Salicyloyl Ester is unique due to its high lipophilicity, allowing it to be taken orally, unlike Deferoxamine, which requires intravenous administration . Additionally, Deferasirox has a longer half-life, enabling once-daily dosing .

属性

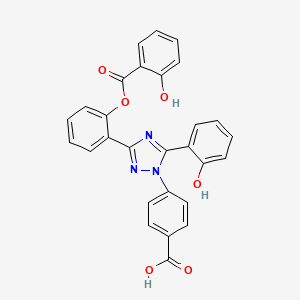

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395346-28-7 |

Source

|

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)

![Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B584491.png)